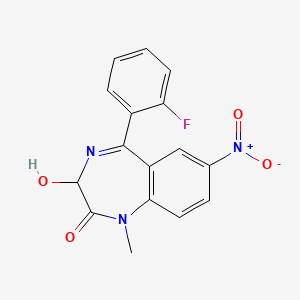

3-Hydroxyflunitrazepam

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O4/c1-19-13-7-6-9(20(23)24)8-11(13)14(18-15(21)16(19)22)10-4-2-3-5-12(10)17/h2-8,15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTUBZKMFRILQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987073 | |

| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67739-71-3 | |

| Record name | 3-Hydroxyflunitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67739-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067739713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYFLUNITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7TC72WAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Metabolism of Flunitrazepam to 3-Hydroxyflunitrazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of flunitrazepam, with a specific focus on its conversion to the active metabolite, 3-hydroxyflunitrazepam. This document outlines the key cytochrome P450 (CYP) enzymes involved, presents relevant kinetic data, details experimental protocols for studying this metabolic pathway, and provides visual representations of the metabolic process and experimental workflows.

Introduction

Flunitrazepam, a potent benzodiazepine (B76468), undergoes extensive metabolism in the liver, primarily through oxidative pathways.[1] One of the principal metabolic routes is 3-hydroxylation, resulting in the formation of this compound, an active metabolite.[2][3] Understanding the in vitro kinetics and the enzymes responsible for this transformation is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and conducting comprehensive drug development studies.

Enzymology of this compound Formation

The formation of this compound from flunitrazepam is primarily mediated by the cytochrome P450 enzyme system.[1] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the major enzyme responsible for this hydroxylation reaction.[4][5] While CYP2C19 is also involved in the overall metabolism of flunitrazepam, its role in 3-hydroxylation is considered minor compared to CYP3A4.[2][4] Other CYP isoforms such as CYP1A2, -2B6, -2C8, -2C9, -2D6, and -2E1 do not appear to be significantly involved in this specific metabolic pathway.[4][5]

Quantitative Kinetic Data

The following tables summarize the key kinetic parameters for the formation of this compound from flunitrazepam, as determined in in vitro studies.

Table 1: Michaelis-Menten Constants (Km) for this compound Formation

| Enzyme System | Km (µM) | Reference |

| Human CYP3A4 | 34.0 | [4] |

| Human CYP2C19 | 642 | [4] |

Table 2: Inhibition of this compound Formation in Human Liver Microsomes

| Inhibitor | Target Enzyme(s) | Inhibition (%) | Reference |

| Ketoconazole | CYP3A4 | 94 | [4] |

| S-mephenytoin | CYP2C19 | 18 | [4] |

| Anti-CYP3A4 Antibodies | CYP3A4 | 80 | [4] |

Experimental Protocols

This section details a generalized protocol for studying the in vitro metabolism of flunitrazepam to this compound using human liver microsomes.

Materials and Reagents

-

Flunitrazepam

-

This compound (as a reference standard)[6]

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Internal standard for HPLC analysis (e.g., another benzodiazepine not present in the sample)

Incubation Procedure

-

Prepare the Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiate the Reaction: Add flunitrazepam (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation and Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis. The supernatant can be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification of this compound.[7]

-

Chromatographic System: A standard HPLC system equipped with a UV or mass spectrometric (MS) detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is a typical mobile phase.

-

Detection: UV detection can be performed at a wavelength of approximately 254 nm. MS detection provides higher sensitivity and selectivity.

-

Quantification: Create a standard curve using known concentrations of this compound to quantify the amount of metabolite formed in the experimental samples.

Visualizations

Metabolic Pathway

The following diagram illustrates the primary metabolic conversion of flunitrazepam to this compound.

Caption: Metabolic conversion of flunitrazepam.

Experimental Workflow

The diagram below outlines the key steps in a typical in vitro metabolism experiment to study the formation of this compound.

Caption: In vitro metabolism experimental workflow.

Conclusion

The in vitro 3-hydroxylation of flunitrazepam to this compound is a critical metabolic pathway predominantly catalyzed by CYP3A4. The provided kinetic data and experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute in vitro studies aimed at characterizing this metabolic conversion. A thorough understanding of this pathway is essential for the preclinical and clinical assessment of flunitrazepam and its potential for drug-drug interactions.

References

- 1. Flunitrazepam - Wikipedia [en.wikipedia.org]

- 2. The role of cytochrome P450 2C19 activity in flunitrazepam metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Quantification of flunitrazepam's oxidative metabolites, this compound and desmethylflunitrazepam, in hepatic microsomal incubations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the CYP3A4-Mediated Formation of 3-Hydroxyflunitrazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunitrazepam, a potent benzodiazepine, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of its major metabolite, 3-hydroxyflunitrazepam, is predominantly catalyzed by the CYP3A4 isoform. Understanding the kinetics and mechanisms of this metabolic pathway is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring the safe and effective use of flunitrazepam. This technical guide provides a comprehensive overview of the CYP3A4-mediated formation of this compound, including detailed enzyme kinetics, experimental protocols for in vitro assessment, and the impact of inhibitors.

Introduction

Flunitrazepam is a nitro-benzodiazepine with sedative, hypnotic, anxiolytic, and muscle relaxant properties.[1] Its pharmacokinetic profile is characterized by rapid absorption and extensive hepatic metabolism.[1] The primary routes of biotransformation involve N-demethylation to desmethylflunitrazepam and 3-hydroxylation to this compound.[2][3] While multiple CYP isoforms are involved in the overall metabolism of flunitrazepam, CYP3A4 is the principal enzyme responsible for the 3-hydroxylation pathway.[2][3] This guide will focus specifically on the CYP3A4-mediated formation of this compound.

The Role of CYP3A4 in this compound Formation

In vitro studies utilizing human liver microsomes and heterologously expressed CYP enzymes have unequivocally identified CYP3A4 as the major contributor to the 3-hydroxylation of flunitrazepam.[2][3] While other isoforms like CYP2C19 are primarily involved in the N-demethylation pathway, their role in this compound formation is minimal.[2] The 3-hydroxylation pathway is a significant route for flunitrazepam clearance, accounting for a substantial portion of its intrinsic clearance.[3]

Signaling Pathway of Flunitrazepam Metabolism

The metabolic conversion of flunitrazepam to its primary metabolites, this compound and desmethylflunitrazepam, is primarily orchestrated by CYP3A4 and CYP2C19, respectively.

Quantitative Data on this compound Formation

The kinetics of this compound formation by CYP3A4 have been characterized in several studies. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

Table 1: Enzyme Kinetics of this compound Formation

| Enzyme | Substrate | Metabolite | Km (µM) | Source |

| Human CYP3A4 | Flunitrazepam | This compound | 34.0 | [2] |

| Human CYP3A4 | Flunitrazepam | This compound | 286 | [3] |

| Human CYP2C19 | Flunitrazepam | This compound | 642 | [2] |

| Human CYP2A6 | Flunitrazepam | This compound | 298 | [3] |

Note: The variability in reported Km values may be attributed to differences in experimental systems and conditions.

The susceptibility of CYP3A4 to inhibition can significantly impact the formation of this compound. Potent CYP3A4 inhibitors can lead to increased plasma concentrations of flunitrazepam, potentially causing adverse effects.

Table 2: Inhibition of this compound Formation in Human Liver Microsomes

| Inhibitor | Target Enzyme | Inhibition of this compound Formation (%) | IC50 (µM) | Source |

| Ketoconazole | CYP3A4 | 94% | 0.11 | [2][3] |

| Ritonavir | CYP3A4 | >90% | 0.041 | [3] |

| S-mephenytoin | CYP2C19 | 18% | - | [2] |

| Anti-CYP3A4 Antibodies | CYP3A4 | 80% | - | [2] |

Experimental Protocols

The following protocols are representative of the methodologies used to study the CYP3A4-mediated formation of this compound in vitro.

In Vitro Metabolism of Flunitrazepam in Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of flunitrazepam metabolism.

Materials:

-

Human liver microsomes (HLM)

-

Flunitrazepam

-

This compound analytical standard

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

Procedure:

-

Preparation: Prepare a stock solution of flunitrazepam in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solution in the incubation buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (e.g., 0.1-0.5 mg/mL protein concentration), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the metabolic reaction by adding flunitrazepam at various concentrations (e.g., spanning the expected Km value).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Preparation: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a clean tube for analysis.

-

Analysis: Analyze the formation of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4]

CYP3A4 Inhibition Assay

This protocol is designed to assess the inhibitory potential of a compound on the CYP3A4-mediated formation of this compound.

Materials:

-

Same as in section 4.1

-

Test inhibitor compound

Procedure:

-

Preparation: Prepare stock and working solutions of the test inhibitor.

-

Incubation Mixture: Prepare the incubation mixture as described in section 4.1.

-

Pre-incubation with Inhibitor: Add the test inhibitor at various concentrations to the incubation mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C. A control incubation without the inhibitor should be run in parallel.

-

Initiation and Incubation: Initiate the reaction by adding flunitrazepam (typically at a concentration near its Km for CYP3A4). Incubate as described previously.

-

Termination and Analysis: Terminate the reaction and analyze the samples as outlined in section 4.1.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Conclusion

The formation of this compound is a critical metabolic pathway predominantly mediated by CYP3A4. The kinetic parameters and susceptibility to inhibition detailed in this guide provide valuable information for drug development professionals and researchers. A thorough understanding of this metabolic route is essential for predicting potential drug-drug interactions, interpreting pharmacokinetic data, and ensuring the safe clinical use of flunitrazepam. The provided experimental protocols offer a framework for conducting in vitro studies to further investigate the metabolism of flunitrazepam and other xenobiotics.

References

- 1. Flunitrazepam - Wikipedia [en.wikipedia.org]

- 2. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP3A4 is the major CYP isoform mediating the in vitro hydroxylation and demethylation of flunitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of flunitrazepam's oxidative metabolites, this compound and desmethylflunitrazepam, in hepatic microsomal incubations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 3-Hydroxyflunitrazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3-Hydroxyflunitrazepam, the primary active metabolite of the potent benzodiazepine (B76468), flunitrazepam. This document details its metabolic generation, interaction with the GABA-A receptor, and its anticipated, though not fully quantified, pharmacological effects. The guide summarizes available quantitative data, outlines key experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows. While this compound is a critical component in the overall pharmacological action of its parent compound, specific quantitative data on its receptor binding affinity, in vivo efficacy, and pharmacokinetics remain areas requiring further dedicated research.

Introduction

This compound is a significant metabolite of flunitrazepam, a benzodiazepine known for its potent hypnotic, sedative, anxiolytic, and anticonvulsant properties. Following administration, flunitrazepam undergoes extensive metabolism in the liver, with 3-hydroxylation being a major pathway. The resulting metabolite, this compound, is pharmacologically active and contributes to the overall therapeutic and side-effect profile of flunitrazepam. Understanding the specific pharmacological characteristics of this metabolite is crucial for a complete comprehension of flunitrazepam's mechanism of action, duration of effect, and potential for drug-drug interactions.

Metabolism and Bioavailability

Flunitrazepam is extensively metabolized in the liver, primarily through oxidative pathways. The formation of this compound is a key step in its biotransformation.

Enzymatic Conversion

The 3-hydroxylation of flunitrazepam is predominantly mediated by the cytochrome P450 enzyme, CYP3A4. This metabolic pathway is considered the dominant route, accounting for a significant portion of flunitrazepam's clearance.

Quantitative Metabolic Data

The following table summarizes the kinetic parameters for the formation of this compound from flunitrazepam by human liver microsomes and recombinant CYP enzymes.

| Enzyme | Substrate | Metabolite | Km (μM) | Reference |

| Human Liver Microsomes | Flunitrazepam | This compound | 34.0 | [1] |

| Recombinant CYP3A4 | Flunitrazepam | This compound | 286 | [2] |

Pharmacodynamics: Interaction with the GABA-A Receptor

Like its parent compound, this compound is presumed to exert its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.

Mechanism of Action

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This mechanism underlies the sedative, hypnotic, anxiolytic, and anticonvulsant effects of this class of drugs.

Receptor Binding Affinity

| Compound | Receptor | Ligand | Ki (nM) | IC50 (nM) | Reference |

| Flunitrazepam | GABA-A (rat brain) | [3H]Flunitrazepam | - | 3.2 | [3] |

| Flunitrazepam | GABA-A (rat brain) | [3H]Flumazenil | 2.1 | - | [4] |

It is anticipated that this compound also possesses high affinity for the benzodiazepine binding site on the GABA-A receptor.

Pharmacological Effects (In Vivo)

Direct in vivo studies quantifying the sedative, hypnotic, and anxiolytic effects of this compound are limited. The observed in vivo effects of flunitrazepam are a composite of the parent drug and its active metabolites. Given its presumed activity at the GABA-A receptor, this compound is expected to contribute to the overall pharmacological profile of flunitrazepam.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as its half-life, volume of distribution, and clearance, have not been extensively reported. The pharmacokinetic profile of flunitrazepam provides context for the generation and potential duration of action of its metabolites.

| Parameter | Value | Species | Reference |

| Flunitrazepam | |||

| Half-life (t1/2) | 18-26 hours | Human | [5] |

| Oral Bioavailability | 64-77% | Human | [5] |

| Oral Clearance | 3.5 ± 0.8 ml/min/kg | Human | [6] |

The long half-life of flunitrazepam is attributed in part to the formation of active metabolites, including this compound, which likely have their own distinct, and potentially long, half-lives.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the GABA-A receptor using a competitive binding assay with [3H]Flunitrazepam.

Materials:

-

[3H]Flunitrazepam (radioligand)

-

This compound (test compound)

-

Diazepam (for non-specific binding determination)

-

Rat whole brain membranes (source of GABA-A receptors)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation.

-

Binding Assay: In test tubes, combine the prepared brain membranes, a fixed concentration of [3H]Flunitrazepam (typically at or below its Kd), and varying concentrations of this compound.

-

Total and Non-Specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled diazepam.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Electrophysiology

This protocol outlines the use of two-electrode voltage clamp electrophysiology in Xenopus oocytes to assess the functional activity of this compound as a positive allosteric modulator of the GABA-A receptor.

Objective: To characterize the effect of this compound on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

-

GABA (agonist)

-

This compound (test compound)

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

GABA Application: Apply a known concentration of GABA to the oocyte and record the resulting inward chloride current.

-

Modulator Application: Co-apply GABA with varying concentrations of this compound and record the potentiation of the GABA-induced current.

-

Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of 3-Hydroxyflinitrazepam. Plot the potentiation of the GABA response as a function of the this compound concentration to determine its EC50 and maximal efficacy.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: GABA-A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Caption: Metabolic Pathway of Flunitrazepam

Conclusion

This compound is a pharmacologically active and major metabolite of flunitrazepam, primarily formed via CYP3A4-mediated 3-hydroxylation. It is presumed to share the positive allosteric modulatory activity at the GABA-A receptor with its parent compound, thereby contributing significantly to the overall pharmacological effects. While the metabolic pathway is well-characterized, there is a notable lack of publicly available, specific quantitative data on the receptor binding affinity, in vivo potency, and pharmacokinetic profile of this compound itself. The experimental protocols provided in this guide offer a framework for generating this crucial data, which would enable a more precise understanding of its contribution to the therapeutic and adverse effects of flunitrazepam. Further research dedicated to the independent pharmacological characterization of this compound is warranted to fully elucidate its role in clinical pharmacology.

References

- 1. Flunitrazepam | C16H12FN3O3 | CID 3380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Flunitrazepam - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics of flunitrazepam following single dose oral administration in liver disease patients compared with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Hydroxyflunitrazepam: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyflunitrazepam is a major active metabolite of the potent benzodiazepine (B76468), flunitrazepam. Since the introduction of flunitrazepam in the 1970s, understanding its metabolic fate has been crucial for both clinical and forensic toxicology. This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to this compound. It includes detailed information on its metabolic pathway, encompassing the key enzymes involved and their kinetics. Furthermore, this document outlines the analytical methodologies for its detection and quantification in biological matrices, presents available data on its pharmacological and toxicological properties, and includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this significant metabolite.

Discovery and History

The discovery of this compound is intrinsically linked to the metabolic studies of its parent compound, flunitrazepam, which was first synthesized in 1962 and introduced for medical use in 1974. Early investigations into the biotransformation of flunitrazepam in the human body led to the identification of several metabolites, with this compound emerging as one of the principal products of phase I metabolism. These initial studies were fundamental in characterizing the pharmacokinetic profile of flunitrazepam and understanding the contribution of its metabolites to its overall pharmacological and toxicological effects.

The primary route of formation was identified as the hydroxylation of the flunitrazepam molecule at the 3-position of the benzodiazepine ring. This metabolic process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway and Enzymology

The formation of this compound is a critical step in the metabolism of flunitrazepam. This biotransformation is catalyzed by specific cytochrome P450 (CYP) isoenzymes.

Key Enzymes and Reactions

In vitro studies using human liver microsomes have definitively identified CYP3A4 as the principal enzyme responsible for the 3-hydroxylation of flunitrazepam.[1] While other CYP enzymes, such as CYP2C19, are involved in other metabolic pathways of flunitrazepam (e.g., N-demethylation), the formation of this compound is predominantly attributed to CYP3A4 activity.[1]

The metabolic conversion can be summarized as follows:

Flunitrazepam → this compound

This reaction introduces a hydroxyl group, which increases the water solubility of the molecule, facilitating its further metabolism and eventual excretion from the body.

Enzyme Kinetics

The enzymatic kinetics of this compound formation have been characterized in human liver microsomes. The Michaelis-Menten constant (Km) for the formation of this compound by CYP3A4 has been reported to be 34.0 µM .[1]

Signaling Pathway Diagram

The following diagram illustrates the primary metabolic pathway of flunitrazepam to this compound.

Synthesis and Chemical Properties

While this compound is primarily encountered as a metabolite, its chemical synthesis is essential for producing analytical standards and for conducting pharmacological and toxicological research. General methods for the 3-hydroxylation of 1,4-benzodiazepines have been developed, which can be adapted for the synthesis of this compound.

General Synthetic Approach

A common strategy for the synthesis of 3-hydroxy-1,4-benzodiazepines involves the acetoxylation of the 3-position of the benzodiazepine ring, followed by saponification to yield the hydroxylated product.[2][3] This two-step process generally provides high-purity compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 67739-71-3 |

| Molecular Formula | C₁₆H₁₂FN₃O₄ |

| Molecular Weight | 329.28 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMF and DMSO |

Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of this compound are of significant interest, as this active metabolite contributes to the overall effects observed after the administration of flunitrazepam.

Pharmacodynamics

Like its parent compound, this compound is expected to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor. This action enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, hypnotic, anxiolytic, and muscle relaxant properties. While it is established that hydroxylated metabolites of benzodiazepines can retain significant pharmacological activity, specific quantitative data on the receptor binding affinity and in vivo potency of this compound compared to flunitrazepam are not extensively detailed in the readily available literature.[4][5]

Toxicology

The toxicology of this compound is an important consideration in clinical and forensic contexts. The presence of this metabolite in biological samples is a clear indicator of flunitrazepam exposure.[6] While specific toxicological studies focusing solely on this compound are limited, it is understood that as an active metabolite, it contributes to the central nervous system depression and potential for overdose associated with flunitrazepam.[7] Further research is needed to fully delineate the specific toxic potential of this compound.

Analytical Methodology

The accurate detection and quantification of this compound in biological specimens are crucial for forensic investigations, clinical toxicology, and pharmacokinetic studies. A variety of analytical techniques have been employed for this purpose.

Sample Preparation

Biological samples such as urine, blood, and hair require sample preparation to isolate this compound from the complex matrix. Common techniques include:

-

Liquid-Liquid Extraction (LLE): This classic method is used to separate the analyte based on its differential solubility in two immiscible liquid phases.

-

Solid-Phase Extraction (SPE): This is a more modern and often more efficient technique that uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.

For conjugated metabolites, an initial hydrolysis step, often using β-glucuronidase, is necessary to cleave the glucuronide moiety before extraction.

Analytical Techniques

The primary analytical methods for the determination of this compound are:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique that is often considered the gold standard for confirmatory analysis. Derivatization is typically required to improve the chromatographic properties of the analyte.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity without the need for derivatization, making it a powerful tool for the analysis of this compound in biological fluids.

Table 2: Key Parameters for Analytical Methods

| Method | Sample Matrix | Limit of Detection (LOD) | Key Advantages |

| GC-MS | Urine, Blood | Low ng/mL | High specificity and sensitivity, well-established. |

| LC-MS/MS | Urine, Blood | Sub-ng/mL to low ng/mL | High sensitivity, no derivatization required. |

Experimental Protocols

Protocol for In Vitro Metabolism of Flunitrazepam

This protocol is based on the methodology described by Kilicarslan et al. (2001) for studying the formation of this compound in human liver microsomes.[1]

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.25 mg/mL), flunitrazepam (at various concentrations to determine kinetics), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

-

Incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the reaction by adding the NADPH-generating system. Incubate for a specified time (e.g., 15-30 minutes) at 37°C with gentle shaking.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727).

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of this compound.

General Protocol for Solid-Phase Extraction (SPE) from Urine

-

Sample Pre-treatment (if necessary): For the analysis of total this compound (free and conjugated), incubate the urine sample with β-glucuronidase at an appropriate temperature and pH (e.g., 37°C, pH 5-6) for a specified time (e.g., 2-4 hours).

-

SPE Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a C18 cartridge) with methanol followed by water or a buffer.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances. The composition of the wash solvents will depend on the type of SPE cartridge used.

-

Elution: Elute the this compound from the cartridge using an appropriate organic solvent or a mixture of solvents (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) with a small amount of ammonium (B1175870) hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for injection into the analytical instrument (e.g., the initial mobile phase of the LC method).

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the forensic analysis of this compound in a biological sample.

Conclusion

This compound is a pharmacologically active and analytically significant metabolite of flunitrazepam. A thorough understanding of its formation, chemical properties, and methods of detection is essential for professionals in the fields of pharmacology, toxicology, and drug development. While much is known about its role in the metabolism of flunitrazepam, further research into its specific pharmacological and toxicological profile will provide a more complete picture of its contribution to the effects of its parent compound. The methodologies and data presented in this guide offer a solid foundation for such future investigations.

References

- 1. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Performance studies with diazepam and its hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Performance studies with diazepam and its hydroxylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Flunitrazepam - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunitrazepam, a potent benzodiazepine, is utilized for its sedative and hypnotic properties. Its complex metabolic profile in humans is of significant interest to researchers, clinicians, and forensic toxicologists. Understanding the biotransformation of flunitrazepam is crucial for accurate drug testing, clinical monitoring, and the development of new therapeutic agents. This technical guide provides an in-depth overview of the primary metabolites of flunitrazepam in humans, presenting quantitative data, detailed experimental protocols for their analysis, and a visualization of the metabolic pathways.

Metabolic Pathways of Flunitrazepam

The biotransformation of flunitrazepam in the human body is extensive, involving several key enzymatic reactions. The primary metabolic pathways include N-demethylation, 3-hydroxylation, and reduction of the 7-nitro group, followed by acetylation.[1] These reactions are primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19, as well as aldo-keto reductase 1C3 (AKR1C3).[2][3]

The major primary metabolites identified in human biological samples are:

-

7-aminoflunitrazepam (B158405): Formed via the reduction of the 7-nitro group. This is often the most abundant metabolite found in urine.[4][5]

-

N-desmethylflunitrazepam: Results from the removal of the methyl group at the N-1 position.

-

3-hydroxyflunitrazepam: Formed by the hydroxylation of the diazepine (B8756704) ring.

-

7-acetamidoflunitrazepam: Generated by the acetylation of 7-aminoflunitrazepam.[1]

Further metabolism can lead to the formation of combination products, such as 3-hydroxy-7-aminoflunitrazepam and 7-amino-N-desmethylflunitrazepam, as well as glucuronide conjugates.[1]

Below is a diagram illustrating the primary metabolic pathways of flunitrazepam.

Quantitative Data of Flunitrazepam Metabolites

The concentrations of flunitrazepam and its metabolites can vary significantly depending on the dosage, frequency of use, individual metabolism, and the biological matrix analyzed. The following tables summarize quantitative data from various studies.

Table 1: Concentrations in Urine after a Single Oral Dose

| Compound | Dose (mg) | Time after Ingestion | Concentration Range (ng/mL) | Reference |

| Flunitrazepam | 2 | 6 h | 0.7 - 2.8 | [5] |

| 7-aminoflunitrazepam | 2 | 6 h | 70 - 518 | [5] |

| 7-aminoflunitrazepam | 0.5 | up to 120 h | Detected | [4] |

| 7-aminoflunitrazepam | 2.0 | up to 240 h | Detected | [4] |

Table 2: Concentrations in Blood/Serum/Plasma after a Single Oral Dose

| Compound | Dose (mg) | Matrix | Time after Ingestion | Concentration Range (ng/mL) | Reference |

| Flunitrazepam | 2 | Whole Blood | 0.5 - 4 h | Detected (LOD 5 ng/mL) | [6] |

| 7-aminoflunitrazepam | 2 | Whole Blood | up to 12 h | 1.70 - 6.35 | [6] |

| Total 7-amino-FNP | 2 | Serum | 8 h (peak) | Not specified | [7] |

Table 3: Concentrations in Hair

| Compound | Use Pattern | Concentration Range (ng/mg) | Reference |

| Flunitrazepam | Chronic users | 0.02 - 3.9 | [8] |

| 7-aminoflunitrazepam | Chronic users | 0.0088 - 9.5 | [8] |

| Flunitrazepam | Single 2 mg dose | Below quantitation limit (0.5-2.3 pg/mg) | [9] |

| 7-aminoflunitrazepam | Single 2 mg dose | 0.6 - 8.0 pg/mg (detected at 24h) | [9] |

Experimental Protocols

Accurate quantification of flunitrazepam and its metabolites requires robust and sensitive analytical methods. Below are detailed methodologies for common experimental procedures.

Solid-Phase Extraction (SPE) from Urine

This protocol describes a mixed-mode SPE for the extraction of flunitrazepam and its primary metabolites from urine.

Workflow Diagram:

Detailed Steps:

-

Sample Pretreatment: To 1 mL of urine, add an internal standard (e.g., deuterated analogs of the analytes).

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) sequentially with methanol, deionized water, and a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

-

Sample Loading: Apply the pretreated urine sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water, followed by an acidic solution (e.g., 0.1 M acetic acid), and then a non-polar solvent (e.g., hexane (B92381) or methanol) to remove interferences.

-

Elution: Elute the analytes with a mixture of a non-polar solvent, a polar solvent, and a basic modifier (e.g., chloroform:isopropanol:ammonia, 78:20:2 v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hair

This protocol outlines a method for the analysis of flunitrazepam and 7-aminoflunitrazepam in hair.

Workflow Diagram:

Detailed Steps:

-

Decontamination: Wash hair segments with a solvent such as dichloromethane (B109758) to remove external contaminants.

-

Pulverization: Pulverize the decontaminated hair to increase the surface area for extraction.

-

Extraction: Add an internal standard and extract the pulverized hair with methanol in an ultrasonic bath.

-

Solid-Phase Extraction: Purify the methanolic extract using an appropriate SPE cartridge.

-

Derivatization: Evaporate the eluate and derivatize the residue with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) to improve the chromatographic properties of the analytes.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system for separation and detection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of Plasma

This protocol details a method for the simultaneous determination of flunitrazepam and its major metabolites in human plasma.

Workflow Diagram:

Detailed Steps:

-

Sample Pretreatment: Add an internal standard to a plasma sample.

-

Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile (B52724), followed by vortexing.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.

-

HPLC-MS/MS Analysis: Inject the reconstituted sample into an HPLC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol). Detection is typically performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Conclusion

The metabolism of flunitrazepam in humans is a multifaceted process resulting in several primary metabolites. The accurate identification and quantification of these metabolites are essential for clinical and forensic applications. The methodologies and data presented in this guide provide a comprehensive resource for professionals in drug development, clinical research, and toxicology. Continued research into the metabolic pathways and analytical techniques will further enhance our understanding of flunitrazepam's pharmacology and toxicology.

References

- 1. [PDF] Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine. | Semantic Scholar [semanticscholar.org]

- 2. [PDF] Urinary detection times and excretion patterns of flunitrazepam and its metabolites after a single oral dose. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Urinary detection times and excretion patterns of flunitrazepam and its metabolites after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elimination of 7-aminoflunitrazepam and flunitrazepam in urine after a single dose of Rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 7. Serum and urine concentrations of flunitrazepam and metabolites, after a single oral dose, by immunoassay and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deposition of 7-aminoflunitrazepam and flunitrazepam in hair after a single dose of Rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Forensic Toxicology of 3-Hydroxyflunitrazepam: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunitrazepam, a potent benzodiazepine, is of significant interest in forensic toxicology due to its use in drug-facilitated crimes. Its metabolic profile is complex, and the detection and interpretation of its metabolites are crucial for forensic investigations. This technical guide provides a comprehensive overview of the role of 3-hydroxyflunitrazepam, a key metabolite, in forensic toxicology. The document details its metabolic pathway, analytical methodologies for its detection, and the interpretation of its presence in biological samples.

Metabolism of Flunitrazepam and the Formation of this compound

Flunitrazepam undergoes extensive metabolism in the body, primarily through N-demethylation and 3-hydroxylation.[1][2] The major metabolic pathways lead to the formation of several key metabolites, including N-desmethylflunitrazepam, 7-aminoflunitrazepam (B158405), and this compound.[1][2] The formation of this compound is a result of the hydroxylation of the flunitrazepam molecule at the 3-position. These metabolites can be further metabolized through nitro-reduction and N-acetylation, leading to a variety of compounds detectable in biological samples.[1][2] Some of these metabolites may also be conjugated with glucuronic acid before excretion.[1][2]

Pharmacokinetics of this compound

While the pharmacokinetics of the parent drug, flunitrazepam, are well-documented, specific pharmacokinetic parameters for this compound are less readily available. Flunitrazepam itself is rapidly absorbed after oral administration, with an elimination half-life of approximately 13 to 19 hours.[3] The concentrations of its metabolites, including this compound, in biological fluids are crucial for forensic interpretation, particularly for estimating the time of drug ingestion. The ratio of different metabolites can change over time, providing valuable clues for investigators.[1][4] For instance, the ratio of 7-aminodesmethylflunitrazepam (B1200674) to 7-aminoflunitrazepam has been shown to increase with time after a single dose, which can aid in estimating the time of intake.[1][4]

Analytical Methodologies

The detection and quantification of this compound in forensic samples require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation

Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte.

-

Enzymatic Hydrolysis: Since this compound can be excreted as a glucuronide conjugate, enzymatic hydrolysis is often a necessary step, especially for urine samples. This process cleaves the glucuronide group, releasing the free metabolite for analysis.[4]

-

Extraction: Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of benzodiazepines and their metabolites from biological fluids like blood and urine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of this compound.

-

Derivatization: Due to the polar nature of this compound, derivatization is often required to improve its volatility and chromatographic properties for GC-MS analysis.

-

Analysis: The derivatized sample is then injected into the GC-MS system for separation and detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the analysis of benzodiazepines in many forensic laboratories due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.

-

Chromatography: Reversed-phase liquid chromatography is typically used to separate this compound from other metabolites and endogenous compounds.

-

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for specific product ions, which provides a high degree of certainty in identification and quantification.[5][6]

Quantitative Data

The interpretation of analytical findings in forensic toxicology relies on the comparison of detected drug and metabolite concentrations with established therapeutic, toxic, and lethal ranges. However, specific data for this compound is limited, and interpretation is often made in the context of the parent drug and other metabolites.

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Flunitrazepam Metabolites | Urine | GC-MS | < 1 ng/mL | - | [7] |

| 7-Aminoflunitrazepam | Urine | GC-MS | - | 10 pg/mL | [8] |

| Flunitrazepam | Urine | GC-MS | - | 100 pg/mL | [8] |

| Flunitrazepam & Metabolites | Serum/Urine | GC-MS | 1 ng/mL (Urine) | - | [9] |

Table 1: Examples of Detection and Quantification Limits for Flunitrazepam and its Metabolites.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results in forensic toxicology. Below are examples of key steps in the analytical process.

Enzymatic Hydrolysis of Urine Samples

-

To 1 mL of urine, add an internal standard.

-

Add a buffer solution to adjust the pH to the optimal range for the enzyme (e.g., pH 5.0).

-

Add β-glucuronidase enzyme.

-

Incubate the mixture at an elevated temperature (e.g., 55-65°C) for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis.

Solid-Phase Extraction (SPE) of Benzodiazepines from Blood

-

Pre-condition the SPE cartridge with appropriate solvents (e.g., methanol, water, and buffer).

-

Load the pre-treated blood sample onto the cartridge.

-

Wash the cartridge with a series of solvents to remove interfering substances.

-

Elute the benzodiazepines from the cartridge with an appropriate organic solvent or solvent mixture.

-

Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for instrumental analysis.[10]

Forensic Interpretation

The presence of this compound, along with other metabolites, can provide valuable information in a forensic investigation.

-

Confirmation of Flunitrazepam Use: The detection of this compound confirms the ingestion of flunitrazepam.

-

Time of Ingestion: The relative concentrations of different metabolites can help in estimating the time since the drug was administered. For example, a higher ratio of later-appearing metabolites to earlier-appearing ones may indicate a longer time has passed since ingestion.[1][4]

-

Differentiating Single Use from Chronic Use: While challenging, the pattern of metabolites in hair samples can sometimes provide insights into the history of drug use.

Stability of this compound in Biological Samples

The stability of drugs and their metabolites in biological samples during storage is a critical consideration in forensic toxicology. The concentration of benzodiazepines can decrease over time, and the rate of degradation is influenced by factors such as storage temperature and the presence of preservatives.[11] It is crucial to store samples properly (e.g., frozen at -20°C or lower) to minimize degradation and ensure the accuracy of the analytical results.[11]

Conclusion

This compound is a key metabolite in the forensic toxicological analysis of flunitrazepam. Its detection and quantification, in conjunction with the parent drug and other metabolites, provide crucial evidence for confirming flunitrazepam use and can aid in the interpretation of the circumstances surrounding a case. The use of sensitive and specific analytical techniques, such as LC-MS/MS, combined with appropriate sample preparation and a thorough understanding of the drug's pharmacokinetic profile, is essential for accurate and reliable forensic analysis. Further research to establish definitive therapeutic, toxic, and lethal concentration ranges for this compound will enhance its utility in forensic toxicology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. [PDF] Urinary detection times and excretion patterns of flunitrazepam and its metabolites after a single oral dose. | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. waters.com [waters.com]

- 7. A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 3-Hydroxyflunitrazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyflunitrazepam is a major active metabolite of the potent benzodiazepine (B76468), flunitrazepam. While the pharmacological profile of flunitrazepam is well-documented, specific quantitative data on the direct interaction of this compound with its target, the γ-aminobutyric acid type A (GABA-A) receptor, is sparse in publicly available scientific literature. This guide synthesizes the established principles of benzodiazepine action to infer the core mechanism of this compound, outlines the metabolic pathway from its parent compound, and provides detailed experimental protocols for its further investigation. Based on the mechanism of its parent compound, this compound is presumed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to central nervous system depression.

Introduction

Flunitrazepam, a member of the benzodiazepine class of drugs, is recognized for its potent sedative, anxiolytic, anticonvulsant, and muscle-relaxant properties. Its clinical effects are primarily mediated through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Following administration, flunitrazepam undergoes extensive metabolism, with this compound being one of its principal active metabolites. Understanding the specific mechanism of action of this metabolite is crucial for a comprehensive grasp of the overall pharmacological and toxicological profile of flunitrazepam.

Metabolic Pathway of Flunitrazepam to this compound

Flunitrazepam is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible for its 3-hydroxylation. This process converts flunitrazepam into this compound.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

It is widely accepted that benzodiazepines, including flunitrazepam and its active metabolites, do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site, known as the benzodiazepine binding site, which is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The enhanced binding of GABA leads to a more frequent opening of the associated chloride (Cl⁻) ion channel, resulting in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on the central nervous system.

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABA-A receptor potentiates the action of GABA, leading to increased neuronal inhibition.

Quantitative Data

Table 1: Quantitative Pharmacological Data for this compound (Data Not Available)

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Kᵢ) | Data Not Available | - | - |

| Potency (EC₅₀) | Data Not Available | - | - |

| Efficacy (% Potentiation) | Data Not Available | - | - |

Experimental Protocols

To determine the quantitative pharmacological data for this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)

This protocol is designed to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor through competitive displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Dissect brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the tissue using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet (crude synaptosomal membranes) in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in the assay buffer to a specific protein concentration determined by a protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam, typically 1-2 nM).

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

To determine non-specific binding, add a high concentration of a non-radiolabeled benzodiazepine agonist (e.g., 10 µM Diazepam) to a separate set of tubes.

-

Add the prepared membrane suspension to initiate the binding reaction.

-

Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining Potency (EC₅₀) and Efficacy

This protocol is used to measure the functional effect of this compound on GABA-A receptor activity in a heterologous expression system.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from Xenopus laevis frogs.

-

Prepare cRNA for the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2) through in vitro transcription.

-

Inject the cRNA mixture into the oocytes.

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for the expression of functional GABA-A receptors on the oocyte membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), one for voltage recording and one for current injection.

-

Using a two-electrode voltage clamp amplifier, clamp the oocyte membrane potential at a holding potential where chloride currents are outward (e.g., -60 mV).

-

Establish a baseline current.

-

-

Drug Application and Data Acquisition:

-

Apply a low concentration of GABA (typically the EC₁₀-EC₂₀, the concentration that elicits 10-20% of the maximal response) to elicit a control current.

-

After a washout period, co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Record the potentiation of the GABA-evoked current at each concentration of the test compound.

-

To determine the maximal potentiation (efficacy), a saturating concentration of a full benzodiazepine agonist (e.g., 1 µM Diazepam) can be used as a positive control.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each concentration relative to the control GABA response.

-

Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal function to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation) and the Eₘₐₓ (the maximal potentiation).

-

Conclusion

This compound, as an active metabolite of flunitrazepam, is presumed to exert its pharmacological effects through positive allosteric modulation of the GABA-A receptor, a mechanism shared with other benzodiazepines. This guide has outlined the theoretical basis for this mechanism and provided detailed experimental protocols that can be employed to elucidate its specific quantitative pharmacological properties. The generation of precise data on the binding affinity, potency, and efficacy of this compound is essential for a complete understanding of its contribution to the overall effects of its parent drug and for the development of more refined therapeutics targeting the GABA-ergic system.

Stability of 3-Hydroxyflunitrazepam in Biological Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyflunitrazepam is a significant metabolite of flunitrazepam, a potent benzodiazepine (B76468) with sedative, hypnotic, and amnestic properties. The accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug development. However, the stability of this metabolite in various biological matrices is a critical factor that can influence the reliability of analytical results. This technical guide provides a comprehensive overview of the known stability of flunitrazepam and its metabolites, inferring the probable stability of this compound. It also outlines detailed experimental protocols for assessing its stability and presents analytical methodologies for its quantification. While direct quantitative stability data for this compound is limited in published literature, this guide offers a framework for researchers to conduct robust stability studies.

Introduction

Flunitrazepam undergoes extensive metabolism in the body, primarily through N-demethylation and 3-hydroxylation, forming active and inactive metabolites. This compound is one of the primary oxidative metabolites, and its concentration in biological fluids can provide valuable information regarding the timing and extent of flunitrazepam exposure. The stability of analytes in biological samples is a paramount concern in analytical toxicology and drug development, as degradation can lead to an underestimation of the true concentration, potentially leading to erroneous interpretations. Factors influencing stability include storage temperature, freeze-thaw cycles, pH, and the presence of enzymes and other endogenous substances in the matrix.

Metabolism of Flunitrazepam

Flunitrazepam is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 and CYP2C19 being the major isoforms involved in its hydroxylation and demethylation.[1] The metabolic pathways include N-demethylation to N-desmethylflunitrazepam and 3-hydroxylation to this compound.[2] These metabolites can undergo further biotransformation, including nitro-reduction to 7-amino metabolites.[2]

Stability of Flunitrazepam and Related Benzodiazepines in Biological Samples

While specific quantitative data for this compound is scarce, the stability of its parent compound, flunitrazepam, and other benzodiazepines has been studied more extensively. This data can provide valuable insights into the expected stability of this compound.

Data Summary Tables

The following tables summarize the stability of flunitrazepam in various biological matrices under different storage conditions. It is plausible that this compound exhibits similar stability trends.

Table 1: Stability of Flunitrazepam in Whole Blood

| Storage Temperature | Duration | Initial Concentration | Analyte Loss (%) | Reference(s) |

| Room Temperature (~22°C) | 28 days | Not Specified | 25% | [3] |

| Room Temperature | 1 year | Low & High | 70-100% | [4][5] |

| 4°C | 1 year | Low & High | 50-100% | [4][5] |

| -20°C | 1 year | Low & High | 10-20% | [4][5] |

| -80°C | 1 year | Low & High | 5-12% | [4] |

Table 2: Stability of Flunitrazepam and Metabolites in Plasma/Serum

| Analyte | Storage Temperature | Duration | Analyte Loss (%) | Reference(s) |

| Flunitrazepam | Room Temperature | 240 days | Significant decrease | [6] |

| Flunitrazepam | 4°C | 240 days | Significant decrease | [6] |

| Flunitrazepam | -20°C | 180 days | ~40% | [7] |

| Flunitrazepam | -20°C | 16-18 years | Small changes (mean) | [8] |

Table 3: Stability of Flunitrazepam and Metabolites in Urine

| Analyte | Storage Temperature | Duration | Analyte Loss (%) | Reference(s) |

| 7-Aminoflunitrazepam | 25°C (contaminated) | 6 months | Significant loss | [9] |

| 7-Aminoflunitrazepam | 4°C | 6 months | Stable | [9] |

| 7-Aminoflunitrazepam | -20°C | 6 months | Stable | [9] |

| Flunitrazepam | -20°C | 180 days | ~40% | [7] |

Experimental Protocols for Stability Assessment

To address the gap in knowledge, a robust stability testing protocol for this compound is essential. The following sections outline recommended experimental designs for long-term and freeze-thaw stability studies.

Long-Term Stability Assessment

This experiment evaluates the stability of this compound in biological matrices over an extended period under different storage temperatures.

Freeze-Thaw Stability Assessment

This experiment determines the stability of this compound after repeated freezing and thawing cycles.

Analytical Methodologies

The accurate determination of this compound concentrations is fundamental to any stability study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Sample Preparation

Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte.

-

Liquid-Liquid Extraction (LLE): A common technique for extracting benzodiazepines from biological fluids.

-

Solid-Phase Extraction (SPE): Offers cleaner extracts and higher recovery compared to LLE.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the reliable quantification of this compound.

Table 4: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 3 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing a modifier such as formic acid. |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Monitored Transitions | Specific precursor and product ions for this compound and an internal standard. |

| Internal Standard | A stable isotope-labeled analog of this compound is recommended. |

Conclusion and Recommendations

References

- 1. caymanchem.com [caymanchem.com]

- 2. Flunitrazepam oxidative metabolism in human liver microsomes: involvement of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Storage stability of flunitrazepam, flurazepam, diazepam and metabolites in blood and plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 8. researchgate.net [researchgate.net]

- 9. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of 3-Hydroxyflunitrazepam: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyflunitrazepam is a major active metabolite of flunitrazepam, a potent benzodiazepine (B76468) commonly known for its sedative, hypnotic, and anxiolytic properties. Due to its pharmacological activity and presence in biological samples following flunitrazepam administration, accurate and sensitive detection of this compound is crucial in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical detection of this compound using state-of-the-art techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Flunitrazepam

Flunitrazepam undergoes extensive metabolism in the body, primarily in the liver. The formation of this compound is a key metabolic pathway, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4.[1][2][3] Another significant metabolic route is N-demethylation to desmethylflunitrazepam, which is mediated by both CYP3A4 and CYP2C19.[1] These metabolites can be further metabolized, for instance, through the reduction of the 7-nitro group.[4] Understanding this metabolic pathway is essential for identifying the appropriate target analytes in biological samples.

Analytical Methods and Protocols

The low concentrations of this compound in biological matrices necessitate highly sensitive and specific analytical methods. LC-MS/MS is the preferred technique due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[5][6] GC-MS is also a powerful tool, though it often requires a derivatization step to improve the volatility and thermal stability of the analyte.[4]

Application Note 1: Quantification of this compound in Human Urine by LC-MS/MS

This method provides a robust and sensitive protocol for the quantification of this compound in urine, suitable for clinical and forensic applications. The protocol includes an enzymatic hydrolysis step to detect both the free and glucuronidated forms of the metabolite.

Experimental Workflow: LC-MS/MS Analysis of this compound in Urine

Protocol: LC-MS/MS Analysis of this compound in Urine

-

Sample Preparation (Solid Phase Extraction - SPE)

-

To 1 mL of urine sample in a glass tube, add 50 µL of an internal standard working solution (e.g., this compound-d4 at 100 ng/mL).

-